molecular formula C6H3N3O2Se B075312 5-Nitro-2,1,3-benzoselenadiazole CAS No. 1128-90-1

5-Nitro-2,1,3-benzoselenadiazole

Cat. No.: B075312
CAS No.: 1128-90-1
M. Wt: 228.08 g/mol
InChI Key: SDIIVHVIQKJSNC-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoselenadiazole Derivatives in Advanced Materials Science

Benzoselenadiazole (BSeD) derivatives are a class of compounds that have garnered significant attention in the field of advanced materials science. mdpi.comresearchgate.net These π-extended heteroarenes possess strong electron-withdrawing capabilities, which makes them valuable building blocks for donor-acceptor (D-A) dyes. researchgate.net Their well-ordered structures, facilitated by chalcogen and π-π stacking interactions, contribute to their utility in various optoelectronic applications. mdpi.comresearchgate.net

The applications of benzoselenadiazole derivatives are diverse and impactful. They are widely investigated for their use in organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.comresearchgate.net Specifically, borylated benzoselenadiazole derivatives have been used to fabricate OLEDs that emit in the near-infrared region, centered at 723 nm. rsc.org In the realm of solar energy, donor-acceptor-donor (D-A-D) type molecules containing a benzoselenadiazole core have been successfully employed as donor materials in bulk-heterojunction organic solar cells, demonstrating significant power conversion efficiencies. sciopen.com

Furthermore, the unique properties of these compounds make them suitable for bioimaging applications. mdpi.comnih.gov Covalent organic frameworks (COFs) constructed with benzoselenadiazole units have also shown potential as effective photocatalysts for chemical conversions, such as the oxidation of organic sulfides to sulfoxides using blue light. rsc.org The enhanced robustness and environmental sustainability of selenium-containing heterocycles, when compared to their sulfur analogs, make them particularly promising for photovoltaic, biomedical, and optoelectronic applications. mdpi.com The interest in these compounds also extends to their potential as antioxidants, additives, and dyes for polymers. researchgate.net

Overview of 5-Nitro-2,1,3-benzoselenadiazole as a Key Nitro-Substituted Heterocycle

This compound is a key nitro-substituted heterocyclic compound with the chemical formula C₆H₃N₃O₂Se. nih.govstenutz.euuni.lu As a derivative of 2,1,3-benzoselenadiazole (B1677776), it has been synthesized through the nitration of the parent compound. sigmaaldrich.com The introduction of a nitro group significantly influences the electronic properties of the benzoselenadiazole core.

The development of nitrobenzoselenadiazole (NBSD) derivatives has been a focus of recent research, largely to overcome the limitations of the widely used fluorophore, nitrobenzodioxazole (NBD). nih.govacs.org While NBD is valued for its small size and neutral character, it has suboptimal photophysical properties for certain applications and is monofunctional. nih.govacs.org NBSD derivatives, as selenium analogs of NBD, offer potential improvements in these areas. nih.gov

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₆H₃N₃O₂Se
Molecular Weight 228.07 g/mol
CAS Number 1128-90-1
Appearance Solid
Melting Point 221 °C (decomposes)

The data in this table is compiled from various chemical databases. stenutz.eusigmaaldrich.comchemspider.com

Research Trajectories within Nitrobenzoselenadiazole Sciences

Current research into nitrobenzoselenadiazoles is multifaceted, with a strong emphasis on their application as multifunctional organic fluorophores. nih.gov A significant trajectory is the development of advanced fluorescent probes for bioimaging and molecular sensing. nih.govacs.org These probes are designed to detect biologically important analytes. nih.gov For instance, NBSD-based probes have been developed for imaging and monitoring in cells and tissues. nih.govacs.org

Another key research direction is the use of nitrobenzoselenadiazole derivatives as photosensitizers in photodynamic therapy (PDT). nih.govacs.org The therapeutic potential of NBSD in PDT was confirmed in 2021. acs.org This opens up avenues for using these compounds in disease treatment, particularly for cancer. nih.gov

The tunability of the photophysical properties of NBSD is a central theme in ongoing research. acs.org The NBSD structure has a typical electron push-pull backbone, which allows for its properties to be readily modified. acs.org Introducing a selenium atom in place of sulfur (as in NBD) results in red-shifted absorption and emission. acs.org Further modifications, such as altering the R group at the electron-donating site, enhance its versatility. acs.org For example, changing the R group from sulfur to an amine can shift the maximum emission wavelength from 550 nm to 610 nm. acs.org

The table below provides a comparison of the photophysical properties of a nitrobenzodioxazole (NBD) analog and a nitrobenzoselenadiazole (NBSD) analog.

PropertyNBD AnalogNBSD Analog
Excitation Max 486 nm491 nm
Emission Max 542 nm606 nm
Stokes Shift Not specified115 nm
Molar Absorption Coefficient (ε) Not specified16,300 M⁻¹cm⁻¹
Quantum Yield (Φ) Not specified0.2

This data highlights the red-shifted emission and significant Stokes shift of the NBSD analog compared to its NBD counterpart. nih.govacs.org

Future research is expected to continue exploring new NBSD derivatives for translational research, including the development of nanoformulations for enhanced therapeutic efficacy. nih.govnih.gov

Properties

IUPAC Name

5-nitro-2,1,3-benzoselenadiazole
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InChI

InChI=1S/C6H3N3O2Se/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H
Source PubChem
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InChI Key

SDIIVHVIQKJSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H3N3O2Se
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DSSTOX Substance ID

DTXSID30150183
Record name 2,1,3-Benzoselenadiazole, 5-nitro-
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Molecular Weight

228.08 g/mol
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CAS No.

1128-90-1
Record name 5-Nitro-2,1,3-benzoselenadiazole
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Record name 2,1,3-Benzoselenadiazole, 5-nitro-
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Advanced Synthetic Methodologies for 5 Nitro 2,1,3 Benzoselenadiazole and Its Derivatives

Direct Synthesis Strategies

Direct synthesis provides a foundational approach to constructing the 5-nitro-2,1,3-benzoselenadiazole core. These methods typically involve the formation of the selenadiazole ring from appropriately substituted benzene (B151609) precursors.

Condensation Reactions Involving Selenous Acid and Nitro-Substituted Phenylenediamines

A primary and well-established method for the synthesis of 2,1,3-benzoselenadiazoles involves the condensation of an o-phenylenediamine (B120857) with selenous acid or selenium dioxide. To obtain the 5-nitro derivative, a nitro-substituted o-phenylenediamine is used as the starting material. Specifically, the reaction of 4-nitro-1,2-phenylenediamine with selenous acid (H₂SeO₃) or selenium dioxide (SeO₂) leads to the formation of this compound. This reaction is a cyclocondensation where the selenium reagent reacts with the two amino groups of the phenylenediamine to form the five-membered selenadiazole ring.

The general reaction can be represented as: C₆H₃(NO₂)(NH₂)₂ + SeO₂ → C₆H₃N₃O₂Se + H₂O

This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Derivatization using 4-Nitro-o-phenylenediamine (B140028) as a Precursor

4-Nitro-o-phenylenediamine serves as a versatile precursor for a variety of this compound derivatives. Beyond the direct condensation with selenium dioxide, this precursor can be used in multi-step synthetic sequences to introduce other functional groups onto the benzoselenadiazole core. For instance, derivatives of 4-nitro-o-phenylenediamine can be synthesized and subsequently cyclized to form more complex this compound structures. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and photophysical properties of the final molecule.

For example, a study on the synthesis of 5-nitro-benzimidazole derivatives utilized 4-nitro-1,2-phenylenediamine by reacting it with various aromatic aldehydes to form a Schiff base intermediate, which was then cyclized. A similar strategy could be envisioned where a modified 4-nitro-o-phenylenediamine is first prepared and then subjected to condensation with a selenium source.

Nitration of Benzoselenadiazole Scaffolds

An alternative to direct synthesis is the post-synthetic modification of a pre-formed 2,1,3-benzoselenadiazole (B1677776) ring through nitration. This approach is particularly useful for accessing nitro derivatives that may be difficult to obtain through direct condensation due to the unavailability or instability of the corresponding nitro-substituted o-phenylenediamine.

Regioselective Nitration Protocols of Substituted Benzoselenadiazoles

The nitration of 2,1,3-benzoselenadiazole itself using a mixture of nitric acid and sulfuric acid can lead to the formation of 4-nitro-2,1,3-benzoselenadiazole. sigmaaldrich.com The regioselectivity of the nitration of substituted benzoselenadiazoles is highly dependent on the nature and position of the existing substituents on the benzene ring. The electron-withdrawing nature of the selenadiazole ring directs nitration to the 4- and 7-positions.

Hydrolytic Considerations During Nitration Processes

A significant challenge encountered during the nitration of certain substituted benzoselenadiazoles is the potential for hydrolysis of the starting material or the nitrated product. This is particularly evident in the nitration of 5-fluoro-2,1,3-benzoselenadiazole, where the formation of the desired 4-nitro product is often accompanied by the corresponding benzoselenadiazol-5-ol. rsc.org The amount of this hydrolyzed by-product tends to increase with longer reaction times.

Furthermore, ipso-nitration, where a substituent other than hydrogen is replaced by a nitro group, can occur. In the case of some substituted benzoselenadiazoles, this ipso-nitration can be followed by immediate hydrolysis. For example, the nitration of 5-fluoro-4-methyl-2,1,3-benzoselenadiazole leads to an ipso-nitration at the 4-position, followed by instantaneous hydrolysis to form a benzoselenadiazol-5(4H)-one derivative. ingentaconnect.com Careful control of reaction conditions, such as temperature and reaction time, is crucial to minimize these unwanted hydrolytic side reactions.

Functionalization and Modification Approaches

The this compound scaffold can be further functionalized to create a diverse range of derivatives with tailored properties. These modifications can involve reactions at the nitro group or at other positions on the benzoselenadiazole ring.

One common approach is the reduction of the nitro group to an amino group, which can then serve as a handle for further derivatization. This amino group can undergo a wide variety of reactions, including acylation, alkylation, and diazotization, to introduce new functional moieties.

Another strategy involves the direct functionalization of the benzoselenadiazole ring through methods such as C-H activation and cross-coupling reactions. researchgate.netnih.govdiva-portal.orgacs.orgresearchgate.net While the electron-deficient nature of the this compound ring can make direct C-H functionalization challenging, recent advances in catalysis, such as palladium-catalyzed C-H arylation, have opened up new avenues for the synthesis of complex derivatives. researchgate.net These methods allow for the introduction of aryl groups and other substituents at specific positions on the benzoselenadiazole core, leading to materials with novel electronic and optical properties. rsc.org

For example, palladium-catalyzed regioselective C-H bond arylation has been successfully applied to 2,1,3-benzoselenadiazole to produce 4-aryl and 4,7-diaryl derivatives. researchgate.net This methodology could potentially be extended to this compound, providing a powerful tool for the synthesis of advanced materials.

Synthesis of Aldehyde Derivatives from Methyl-Substituted Nitrobenzoselenadiazoles

The transformation of a methyl group into an aldehyde on the this compound core represents a key synthetic step for introducing a versatile functional group amenable to further derivatization. A notable method for achieving this is through a multi-step synthesis starting from 5-methyl-2,1,3-benzoselenadiazole. mdpi.com

One established route involves the oxidation of the methyl group. A common and effective reagent for the oxidation of activated methyl groups on heteroaromatic compounds is selenium dioxide (SeO₂). The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the aldehyde over the corresponding carboxylic acid. For instance, the oxidation of various methyl-substituted N-heteroaromatic compounds has been shown to proceed more mildly and selectively with a combination of SeO₂ and tert-butyl hydroperoxide (TBHP) in dioxane, leading to higher yields of the aldehyde. Another classical method for this transformation is the Étard reaction, which utilizes chromyl chloride (CrO₂Cl₂) to directly oxidize an aromatic methyl group to an aldehyde.

The resulting aldehyde is a valuable intermediate. For example, it can undergo condensation reactions with amines to form imines and diimines, further expanding the structural diversity of the this compound family. mdpi.com

Table 1: Oxidation Methods for Methyl Groups on Aromatic/Heterocyclic Rings

Reagent/MethodSubstrate TypeProductKey Features
Selenium Dioxide (SeO₂)Activated methyl groups on N-heterocyclesAldehyde/Carboxylic AcidMild and selective oxidation.
SeO₂ / tert-Butyl Hydroperoxide (TBHP)Active methyl groups on N-heterocyclesAldehydeImproved selectivity for aldehyde over carboxylic acid.
Chromyl Chloride (CrO₂Cl₂) (Étard Reaction)Aromatic/heterocyclic bound methyl groupsAldehydeDirect oxidation, avoids over-oxidation to carboxylic acid.
Cerium(IV) Ammonium Nitrate (CAN)Alkyl-substituted arenesAldehydeSelective for side-chain oxidation.

Palladium-Catalyzed C-H Bond Arylations for Structural Diversification

Palladium-catalyzed direct C-H bond arylation has emerged as a powerful tool for the structural diversification of aromatic and heteroaromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. This methodology allows for the formation of carbon-carbon bonds directly from C-H bonds, bypassing the need for pre-functionalized starting materials.

The direct arylation of electron-deficient arenes, such as those bearing a nitro group, has been successfully demonstrated. These reactions typically occur with high ortho-regioselectivity relative to the directing group. For nitrobenzenes, arylation with aryl halides can be achieved in good yields. The synthetic utility of this approach is significant, enabling the rapid synthesis of complex molecules.

In the context of benzoselenadiazoles, palladium-catalyzed C-H bond arylation has been employed to modulate their photophysical properties. The reaction of 2,1,3-benzothiadiazoles, a closely related system, with bromoarenes in the presence of a palladium acetate (B1210297) catalyst and a suitable base, results in mono- and bis-aryl derivatives. The use of specific ligands, such as di-tert-butyl(methyl)phosphonium tetrafluoroborate, can allow for lower reaction temperatures.

While a specific example for the direct C-H arylation of this compound is not explicitly detailed in the provided search results, the existing literature on related electron-deficient and heteroaromatic systems provides a strong foundation for the application of this methodology. It is anticipated that direct arylation would proceed at the C-4 and/or C-6 positions of the this compound ring, ortho to the nitro group. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be critical in controlling the regioselectivity and yield of the arylated products.

Table 2: Key Components in Palladium-Catalyzed Direct C-H Arylation

ComponentFunctionExamples
Palladium CatalystFacilitates C-H activation and C-C bond formationPalladium(II) acetate (Pd(OAc)₂)
LigandModulates catalyst activity and selectivityDi-tert-butyl(methyl)phosphonium tetrafluoroborate, Triphenylphosphine
BasePromotes C-H activationPotassium pivalate, Potassium acetate, Sodium carbonate
Arylating AgentSource of the aryl groupAryl halides (e.g., bromoarenes, iodoarenes)

Alkylation Reactions of Benzoselenadiazoles

Alkylation reactions provide a means to introduce alkyl groups onto the benzoselenadiazole scaffold, which can significantly impact its physical and chemical properties. A key focus in this area is the N-alkylation of nitro-substituted benzochalcogenadiazoles.

The alkylation of anilines, including nitro-substituted derivatives, can be achieved using various methods. For instance, N-alkylation of 2-nitroaniline (B44862) with benzyl (B1604629) alcohol can be catalyzed by iridium complexes, yielding N-benzyl-2-nitroaniline. Similarly, ruthenium complexes can catalyze the N-methylation of various anilines using methanol. Zeolite catalysts have also been employed for the selective N-alkylation of anilines with lower alkanols at elevated temperatures.

While these methods are generally applicable to anilines, the direct alkylation of the this compound system presents a unique challenge. The presence of the selenadiazole ring and the nitro group influences the nucleophilicity of the potential reaction sites. Research has shown that the N-alkylation of 4-nitrobenzochalcogenadiazoles can be achieved, indicating that direct alkylation on the heterocyclic portion of the molecule is feasible.

Table 3: Conditions for N-Alkylation of Anilines

Catalyst SystemAlkylating AgentSubstrateProductYield
NHC-Ir(III) Complex / KOtBuBenzyl alcohol2-NitroanilineN-benzyl-2-nitroaniline64%
NHC-Ru(II) Complex / KOtBuMethanol2-Nitroaniline2-nitro-N-methylaniline60%
Ru ComplexMethanolVarious anilinesN-methyl anilinesHigh yields

Preparation of Fused Heterocyclic Systems (e.g., Selenadiazoloindoles, Selenadiazoloquinolones)

The construction of fused heterocyclic systems containing the 2,1,3-benzoselenadiazole moiety leads to novel compounds with extended π-systems and potentially unique properties. The synthesis of selenadiazoloquinolones and selenadiazoloindoles are prime examples of this synthetic strategy.

A well-established method for the synthesis of quinolone derivatives is the Gould-Jacobs reaction. This reaction has been successfully applied to the synthesis of angularly annulatedselenadiazolo[3,4-f]quinolones. The key intermediate for this synthesis is 5-amino-2,1,3-benzoselenadiazole. This amine can be prepared from 2,4-dinitroaniline (B165453) by reduction of the nitro groups to form 1,2,4-triaminobenzene, which is then cyclized with selenium dioxide. The resulting 5-amino-2,1,3-benzoselenadiazole undergoes a nucleophilic vinylic substitution with activated enolethers, followed by thermal cyclization to yield the desired selenadiazoloquinolone derivatives.

The synthesis of selenadiazoloindoles can be envisioned through several pathways. One potential route involves the reduction of the nitro group of this compound to an amino group, followed by established indole (B1671886) synthesis methodologies. The reduction of aromatic nitro groups can be achieved using various reagents, such as metals (Fe, Sn, Zn) in acidic media or catalytic hydrogenation. For instance, a tandem reaction involving a sulfide-mediated ring closure and nitro group reduction has been reported for the synthesis of a sutezolid (B1681842) intermediate. Once the amino group is in place, Fischer indole synthesis or other cyclization strategies could be employed to construct the fused indole ring. Another approach could involve the electrochemical reduction of o-nitroanilines, which can lead to the formation of fused benzimidazoles through a tandem process.

Table 4: Synthesis of 5-Amino-2,1,3-benzoselenadiazole

Starting MaterialReagentsIntermediateProductYield
2,4-Dinitroaniline1. Raney Nickel, Hydrazine Hydrate2. Concentrated HCl1,2,4-Triaminobenzene dihydrochloride--
1,2,4-Triaminobenzene dihydrochloride1. Selenium Dioxide2. Sodium Hydroxide-5-Amino-2,1,3-benzoselenadiazole91%

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Nitro 2,1,3 Benzoselenadiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Nitro-2,1,3-benzoselenadiazole, providing precise information about the chemical environment of its constituent atoms.

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of both the nitro group and the benzoselenadiazole ring system. In a typical spectrum, the protons on the benzene (B151609) ring appear as multiplets due to spin-spin coupling. libretexts.org The coupling constants, typically in the range of 6-10 Hz for ortho-coupled protons, are instrumental in assigning the specific protons to their positions on the aromatic ring. libretexts.org The exact chemical shifts can vary depending on the solvent used for the analysis. ipb.pt

Table 1: Representative ¹H NMR Chemical Shifts for Benzimidazole (B57391) Derivatives

CompoundH-2H-4H-5H-6H-7SolventReference
2-Methyl-5-nitro-1,3-benzoxazole-8.4 (d)8.2 (dd)-7.7 (d)CDCl₃ chemicalbook.com
2,1,3-Benzothiadiazole (B189464)-8.0 (m)7.7 (m)7.7 (m)8.0 (m)Acetone chemicalbook.com

This table presents data for related heterocyclic compounds to provide context for the expected chemical shift regions.

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of this compound. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups and their position within the heterocyclic system. oregonstate.edunih.gov Carbons directly attached to the nitro group and those in the selenadiazole ring are typically shifted downfield due to strong deshielding effects. mdpi.com Quaternary carbons, those without attached protons, often exhibit weaker signals. oregonstate.edu The specific chemical shifts are crucial for distinguishing between isomers and confirming the substitution pattern on the benzene ring. nih.govmdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Organic Compounds

Chemical EnvironmentChemical Shift (ppm)
Alkane (CH-CR₃)10-50
Alkyl Halide (CH-X)55-80
Aromatic (Ph-H)125-170
Carboxylic Acid Derivatives165-190
Aldehyde, Ketone>200

This table provides general ranges for ¹³C NMR chemical shifts to aid in the interpretation of spectral data. oregonstate.edu

¹⁵N NMR spectroscopy is a powerful tool for investigating the electronic structure of nitrogen-containing compounds like this compound. nih.gov The chemical shifts of the nitrogen atoms in the selenadiazole ring and the nitro group provide direct insight into their electronic environments. nih.gov The large chemical shift range of ¹⁵N NMR makes it particularly sensitive to changes in electron density and bonding. mdpi.com Studies on related nitroaromatic compounds have shown that the ¹⁵N chemical shift of the nitro group is a sensitive probe of the electronic effects of other substituents on the aromatic ring. nih.gov

⁷⁷Se NMR spectroscopy offers a direct window into the selenium atom's local environment within the this compound molecule. huji.ac.il The ⁷⁷Se chemical shift is highly sensitive to the electronic and steric effects of the surrounding atoms and functional groups, making it an invaluable tool for structural elucidation. huji.ac.ilmdpi.com The chemical shift values for selenium in different types of organoselenium compounds span a very wide range. organicchemistrydata.org In the context of benzoselenadiazoles, the ⁷⁷Se chemical shift can be influenced by substitution on the benzene ring. mdpi.com For instance, the introduction of an electron-withdrawing nitro group is expected to deshield the selenium atom, resulting in a downfield shift compared to the unsubstituted 2,1,3-benzoselenadiazole (B1677776). This technique is also used to study the coordination of benzoselenadiazoles to metal centers, where changes in the ⁷⁷Se chemical shift can provide information about the nature of the metal-ligand bond. mdpi.com

Table 3: ⁷⁷Se NMR Data for Selected Selenium Compounds

CompoundChemical Shift (ppm)SolventReference
Se(CN)₂440.6DMSO-d₆ mdpi.com
Se₂(CN)₂261.1DMSO-d₆ mdpi.com
Se₃(CN)₂452.8 and 279.4D₃CCN mdpi.com

This table illustrates the wide range of ⁷⁷Se chemical shifts and their sensitivity to the selenium atom's chemical environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule, providing information about its chromophoric system.

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands corresponding to π→π* and n→π* electronic transitions. The benzoselenadiazole moiety itself is a strong chromophore, and the presence of the nitro group, a powerful electron-withdrawing group, significantly influences the absorption spectrum. The introduction of the nitro group typically causes a red shift (bathochromic shift) in the absorption maxima compared to the parent 2,1,3-benzoselenadiazole, indicating a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The solvent can also play a role in the position and intensity of the absorption bands. For instance, in polar solvents, a red shift of the long-wavelength band is often observed compared to less polar hydrocarbon solvents. The electronic absorption properties of substituted benzoselenadiazoles are of interest for applications in materials science, such as in the design of organic dyes and photosensitizers. mdpi.com

Table 4: UV-Vis Absorption Data for Substituted 2,1,3-Benzoselenadiazoles in 95% Ethanol

5-Substituentλmax (nm) (log ε)Reference
H331 (4.22)
CH₃334 (4.24)
OCH₃329 (4.04)
NO₂324 (3.94), 426 (3.80)
NH₂326 (3.88), 446-452 (3.83)

This table demonstrates the effect of different substituents at the 5-position on the UV-Vis absorption spectrum of the 2,1,3-benzoselenadiazole ring system.

Photoinduced Electronic Transitions and Spectral Shifts

The photophysical properties of this compound are dictated by electronic transitions that can be influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. The position of the absorption bands in the UV-visible spectrum of a molecule can be adjusted by the polarity of the solvent. nih.gov This provides valuable information about the spectral shift of a solute induced by a change in solvent polarity and describes the interactions occurring in the solvation shell of the solute. nih.gov

In conjugated molecules with electron-withdrawing and electron-donating groups, such as this compound, these shifts are often due to intramolecular charge transfer. nih.gov The nitro group acts as a strong electron-withdrawing group, influencing the electronic distribution within the benzoselenadiazole core.

Studies on similar polar heterocyclic compounds have demonstrated that they exhibit strong solvatochromism. scirp.org For instance, the absorption maxima of certain nitrones show a hypsochromic shift (a shift to shorter wavelengths) of 1-3 kcal/mol in various solvents. scirp.org This behavior is attributed to the interactions between the solute and solvent molecules. A comprehensive analysis of a new azo dye, 4-nitro-2-cyano-azo-Benzene-metaToluidine, using UV-visible spectroscopy in different solvents and binary mixtures, revealed both linear and nonlinear patterns in the plots of electronic transition energies versus solvent composition. nih.govresearchgate.net This highlights the complex nature of solute-solvent interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a crucial technique for the detection and characterization of radical intermediates. While specific EPR studies on this compound are not extensively detailed in the provided context, the nature of the compound, with its nitro group, suggests the potential for forming radical anions. The nitro group is well-known to be reducible, leading to the formation of paramagnetic species that could be detected by EPR. Further research in this area would be beneficial to understand the redox chemistry and potential radical-mediated reaction mechanisms involving this compound.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, XRD analysis reveals a nearly planar molecular structure. nih.gov

In the crystal lattice, intermolecular C—H⋯O hydrogen bonds are instrumental in linking the molecules to form a network structure. nih.gov This network features R²₂(7) and R³₃(8) ring motifs. nih.gov Furthermore, π–π stacking interactions are present, with centroid-to-centroid distances of 3.746 (3) and 3.697 (3) Å, contributing to the stability of the crystal packing. nih.gov

A Hirshfeld surface analysis of the crystal structure highlights the key intermolecular contacts responsible for the crystal packing. The most significant contributions come from H⋯O/O⋯H (19.6%), H⋯N/N⋯H (11.0%), H⋯Se/Se⋯H (8.5%), O⋯Se/Se⋯O (8.2%), H⋯H (7.4%), C⋯N/N⋯C (7.3%), and N⋯Se/Se⋯N (7.2%) interactions. nih.gov This indicates that van der Waals forces and hydrogen bonding are the primary forces governing the crystal packing. nih.gov The volume of the crystal voids is calculated to be 25.60 ų, representing 3.73% of the unit cell volume, which suggests a compact and likely stable crystal packing. nih.gov

The Cambridge Structural Database (CSD) contains an entry for this compound with the refcode DOBWUQ. nih.gov

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₆H₃N₃O₂Se
Molecular Weight228.07
Crystal SystemMonoclinic
Space GroupP2₁/c

Note: Detailed unit cell dimensions and other crystallographic parameters can be found in the cited literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

N-O stretching vibrations from the nitro group, typically appearing as two strong bands in the regions of 1560-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations .

Vibrations involving the selenadiazole ring .

While a specific, fully interpreted IR spectrum for this compound is not provided in the search results, the NIST Chemistry WebBook does contain an IR spectrum for the parent compound, 2,1,3-benzoselenadiazole. nist.gov This spectrum, measured in a solution of carbon tetrachloride and carbon disulfide, provides a reference for the fundamental vibrations of the benzoselenadiazole ring system. nist.gov The IR spectra of related heteroleptic Cu(I) complexes containing 2,1,3-benzoselenadiazole have also been used to confirm the presence of other ligands, such as perchlorate, by identifying its characteristic νCl-O stretching frequencies. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₆H₃N₃O₂Se), the calculated monoisotopic mass is 228.93906 Da. uni.lu Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows a peak at m/z 229.10, corresponding to the protonated molecule [M+H]⁺. nih.gov

The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) or related fragments. For example, nitrobenzene (B124822) characteristically loses NO₂ (a mass of 46 u). miamioh.edu It is therefore expected that the mass spectrum of this compound would show a significant fragment ion resulting from the loss of the NO₂ group. The fragmentation pattern would also likely involve cleavages within the selenadiazole ring, providing further structural information.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺229.94634139.2
[M+Na]⁺251.92828148.7
[M-H]⁻227.93178141.7
[M+NH₄]⁺246.97288158.7
[M+K]⁺267.90222142.3
[M+H-H₂O]⁺211.93632136.1
[M+HCOO]⁻273.93726164.4
[M+CH₃COO]⁻287.95291172.7

Data sourced from PubChem. uni.lu

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Nitrobenzoselenadiazoles

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of medium-sized organic molecules. It offers a balance between computational cost and accuracy, making it well-suited for studying the ground-state properties of nitrobenzoselenadiazole derivatives.

In DFT calculations, the first step is typically a geometrical optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Electronic Properties for Benzoselenadiazole Derivatives
Compound ClassMethod/Basis SetIonization Potential (IP) (eV)Electron Affinity (EA) (eV)Electrochemical Gap (eV)
Benzothiadiazole DerivativesDFT/B3LYP5.24 - 5.863.03 - 3.491.75 - 2.38

Data in this table is representative of the closely related 2,1,3-benzothiadiazole (B189464) class of compounds to illustrate the typical output of DFT calculations. mdpi.com Ionization potentials below 5.7 eV are indicative of donor properties. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

For 5-Nitro-2,1,3-benzoselenadiazole, the electron-donating selenadiazole ring system contributes significantly to the HOMO, while the potent electron-withdrawing nitro group strongly influences the LUMO, lowering its energy. This results in a relatively small HOMO-LUMO gap, which is characteristic of molecules that absorb light in the visible region. A smaller energy gap suggests that the molecule can be more easily excited, which is a key factor in its use in applications like organic light-emitting diodes (OLEDs) and sensors. mdpi.com

Table 2: Representative Frontier Orbital Energies for Benzoselenadiazole Derivatives
Compound ClassHOMO Energy (eV)LUMO Energy (eV)Calculated Energy Gap (eV)
Benzothiadiazole Derivatives-4.78 to -5.24-2.77 to -2.862.01 to 2.38

This table shows representative frontier orbital energy values for the related 2,1,3-benzothiadiazole derivatives, demonstrating the typical range for this class of molecules. mdpi.com Efficient small molecule donors often have HOMO energy levels around -5.2 eV. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ) to define atoms and the chemical bonds between them. amercrystalassn.org By analyzing the topology of the electron density, QTAIM can characterize the nature of atomic interactions.

Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. pitt.edu The properties at these points, such as the value of the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the type of interaction.

Shared-shell interactions (covalent bonds) are typically characterized by a relatively high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, van der Waals forces, hydrogen bonds) are associated with a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating that electron density is depleted in the internuclear region. muni.cz

For this compound, a QTAIM analysis would precisely characterize the C-N, C-Se, and N-O bonds, quantifying their degree of covalency and ionic character. This provides a deeper understanding of the electronic structure beyond simple Lewis diagrams. amercrystalassn.orgpitt.edu

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules. researchgate.net It allows for the calculation of electronic transition energies and intensities, which can be directly compared with experimental UV-Vis absorption spectra. researchgate.netresearchgate.net

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. researchgate.net For this compound, these calculations can identify the specific electronic transitions responsible for its characteristic color and absorption profile.

The primary electronic transition is typically from the HOMO to the LUMO. Given the spatial distribution of these orbitals—with the HOMO largely on the benzoselenadiazole core and the LUMO influenced by the nitro group—this transition has significant charge-transfer character. TD-DFT can predict the wavelength of maximum absorption (λmax) for this and other transitions (e.g., π → π*), providing valuable insight into the molecule's photophysical behavior. researchgate.net

Table 3: Representative TD-DFT Predicted Absorption Data
TransitionCalculated λmax (nm)Oscillator Strength (f)Orbital Contribution
S₀ → S₁~450-550> 0.1HOMO → LUMO
S₀ → S₂~300-400VariableHOMO-1 → LUMO, etc.

This table presents hypothetical yet representative TD-DFT data for a molecule like this compound, illustrating how TD-DFT predicts absorption wavelengths and the nature of the underlying electronic transitions.

A key strength of TD-DFT is its ability to elucidate the mechanism of photoinduced charge transfer (CT). nih.govrsc.org Upon absorption of a photon, an electron is promoted from an occupied orbital to an unoccupied one. By visualizing the orbitals involved, one can map the redistribution of electron density.

In this compound, the HOMO is generally localized on the electron-rich selenadiazole ring, while the LUMO is centered more on the electron-deficient nitro group and the attached benzene (B151609) ring. Therefore, the HOMO → LUMO transition, induced by light absorption, effectively moves electron density from the selenadiazole part of the molecule to the nitro-substituted part. This intramolecular charge transfer (ICT) is fundamental to the molecule's optical and electronic properties. acs.org Visualization methods based on the charge density difference between the ground and excited states can provide a clear picture of this photoinduced electron movement. rsc.org

Mechanistic Insights from Computational Modeling

Computational modeling has become an indispensable tool for understanding the detailed mechanisms of chemical reactions. For this compound, theoretical studies are crucial for predicting its behavior in various chemical transformations, particularly nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for electron-deficient aromatic systems.

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a key area of computational investigation. Due to the strong electron-withdrawing nature of both the nitro group and the benzoselenadiazole ring, the aromatic system is highly activated towards nucleophilic attack. Computational studies on analogous nitroarenes and related heterocyclic systems provide a framework for understanding the potential reaction pathways. researchgate.netresearchgate.netnih.gov

The SNAr mechanism is typically favored over classical SN1 or SN2 pathways for aromatic substrates. The SN1 pathway is energetically unfavorable as it would require the formation of a highly unstable aryl cation. The direct backside attack characteristic of an SN2 reaction is sterically hindered by the aromatic ring. Therefore, computational efforts focus on the SNAr pathway, which can proceed through either a stepwise or a concerted mechanism. nih.govrsc.org

In the stepwise mechanism , the reaction proceeds through a two-step addition-elimination process. The first step, which is often rate-determining, involves the nucleophilic attack on the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netyoutube.com The presence of the nitro group at the 5-position is crucial for stabilizing this intermediate by delocalizing the negative charge. The second step is the rapid departure of the leaving group, which restores the aromaticity of the ring.

The concerted mechanism (cSNAr) , in contrast, involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. nih.govrsc.org The distinction between a stepwise and concerted mechanism can be subtle and is often dependent on the nature of the nucleophile, the leaving group, the solvent, and the specific electronic structure of the aromatic substrate. nih.gov

Computational studies, typically employing Density Functional Theory (DFT), can model the potential energy surface of the reaction. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. These calculations can predict the activation energies for both the formation of the Meisenheimer complex and the concerted transition state, thereby determining the most probable reaction pathway. For many nitro-activated aromatic systems, the stepwise mechanism featuring a stable Meisenheimer intermediate is common. researchgate.net

Table 1: Hypothetical Calculated Gibbs Free Energy Barriers (ΔG‡) for SNAr Reactions of this compound with a Generic Nucleophile (Nu⁻) in a Polar Aprotic Solvent (Illustrative Data).
Leaving Group (X)Reaction PathwayRate-Determining StepCalculated ΔG‡ (kcal/mol)
FStepwise (Meisenheimer)Formation of Intermediate18.5
ClStepwise (Meisenheimer)Formation of Intermediate22.1
BrStepwise (Meisenheimer)Formation of Intermediate24.3
FConcerted (cSNAr)Single Transition State25.8
ClConcerted (cSNAr)Single Transition State28.4

This table illustrates the type of data that would be generated from DFT calculations to compare the feasibility of different SNAr pathways. The values are hypothetical and serve to demonstrate the expected trend of reactivity (F > Cl > Br) and the typical energy differences between stepwise and concerted mechanisms for highly activated systems.

The presence of the electron-accepting nitro group in this compound makes it susceptible to one-electron reduction, leading to the formation of a radical anion. The theoretical prediction and characterization of this radical species are crucial for understanding the molecule's redox properties and its potential role in single-electron transfer (SET) processes. nih.govnih.gov

Computational methods, particularly DFT, are highly effective in modeling these radical species. Calculations can predict the spin density distribution within the radical anion, which indicates how the unpaired electron is delocalized over the molecule. In the case of the this compound radical anion, it is expected that a significant portion of the spin density will reside on the nitro group, with further delocalization onto the benzoselenadiazole ring system. nih.gov This delocalization contributes to the stability of the radical anion.

Furthermore, theoretical calculations can predict the hyperfine coupling constants (hfcs) that would be observed in an Electron Paramagnetic Resonance (EPR) spectrum of the radical anion. nih.gov These predicted hfcs can be compared with experimental EPR data to confirm the structure of the radical and the accuracy of the computational model.

The formation of such radical anions can be an important intermediate step in certain reaction mechanisms, such as the SRN1 (substitution, radical-nucleophilic, unimolecular) pathway, or in processes involving electron transfer from a donor molecule. nih.gov Understanding the stability and electronic structure of this radical intermediate is therefore essential for a complete picture of the reactivity of this compound.

Table 2: Hypothetical Calculated Spin Density Distribution and Hyperfine Coupling Constants (hfcs) for the this compound Radical Anion (Illustrative Data).
Atom/GroupCalculated Spin Density (a.u.)Predicted Hyperfine Coupling Constant (Gauss)
Nitro Group (NO₂)0.65N: 9.8
Selenium (Se)0.05⁷⁷Se: 7.2
Benzene Ring C40.10H: 2.5
Benzene Ring C60.08H: 2.1
Benzene Ring C70.06H: 1.5

This table presents illustrative data that would be obtained from DFT calculations on the radical anion. The spin density values show the expected primary localization on the nitro group, and the hfcs provide a theoretical fingerprint for comparison with experimental EPR spectra.

Computational Design and Screening of Benzoselenadiazole-Based Functional Molecules

The unique electronic properties of the benzoselenadiazole scaffold, particularly when functionalized with groups like nitro substituents, make it an attractive building block for the design of novel functional molecules for applications in materials science and medicinal chemistry. Computational design and in silico screening are powerful strategies for rapidly identifying promising candidate molecules before committing to synthetic efforts. mdpi.com

The general workflow for computational design and screening involves:

Scaffold Selection and Modification: Starting with the core this compound structure, a virtual library of derivatives is created by introducing various substituents at different positions on the aromatic ring.

Property Calculation: For each molecule in the virtual library, key electronic and photophysical properties are calculated using quantum chemical methods like DFT and Time-Dependent DFT (TD-DFT). These properties can include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, absorption and emission wavelengths, and oscillator strengths. mdpi.com

Screening and Selection: The calculated properties are then used to screen the library for candidates that meet specific design criteria. For example, in the design of organic dyes for dye-sensitized solar cells (DSSCs), one would look for molecules with a low HOMO-LUMO gap, strong absorption in the visible region, and appropriate orbital alignment for efficient electron injection. mdpi.com

Molecular Docking (for biological applications): If the target application is in drug design, molecular docking simulations can be used to predict the binding affinity and mode of interaction of the designed molecules with a specific biological target, such as an enzyme or receptor.

Reactivity Profiles and Mechanistic Studies of 5 Nitro 2,1,3 Benzoselenadiazole and Its Analogues

Photoinduced Processes and Excited-State Dynamics

Nitroaromatic compounds, including 5-Nitro-2,1,3-benzoselenadiazole, exhibit unique photoinduced behaviors. rsc.org These processes are of significant interest for their potential applications and for understanding their environmental pathways. rsc.org

Photoinduced Generation of Radical Intermediates (e.g., Superoxide Radical Anions)

Recent research has highlighted the capacity of nitrobenzoselenadiazole (NBSD) derivatives to generate reactive oxygen species (ROS) upon photoexcitation. The substitution of oxygen with selenium in the molecular structure enhances the rate of triplet state formation, leading to more efficient ROS generation. This property has been validated through techniques like electron paramagnetic resonance (EPR) analysis, which demonstrates significant changes in the electronic structure and an increased triplet state rate.

Deactivation Processes of Photoexcited Nitrobenzoselenadiazole Derivatives

The photophysical properties of nitrobenzoselenadiazole derivatives are tunable, largely due to their electron push-pull architecture. acs.org Upon photoexcitation, these molecules can undergo several deactivation processes. One key pathway involves intersystem crossing from the singlet excited state to the triplet state, a process that is notably efficient in nitroaromatic compounds due to the presence of oxygen-centered non-bonding orbitals. rsc.org This can be followed by phosphorescence or further chemical reactions. Another deactivation pathway is internal conversion to the ground state. rsc.org The specific deactivation pathways and their efficiencies are influenced by factors such as the substitution pattern on the aromatic ring and the solvent environment. rsc.org For instance, some nitroaromatic compounds have a distinctive nitric oxide photodissociation channel that proceeds through a complex sequence of atomic rearrangements and state changes. rsc.org

Substitution and Functionalization Reactions

The 2,1,3-benzoselenadiazole (B1677776) scaffold allows for various substitution and functionalization reactions, enabling the synthesis of a wide range of derivatives with tailored properties.

Regioselective C-H Functionalization (e.g., Arylation)

Direct C-H functionalization is an efficient method for modifying the benzoselenadiazole core, avoiding the need for pre-functionalized starting materials. mdpi.com

Table 1: Examples of C-H Arylation Reactions

Catalyst/Reagents Position of Functionalization Reaction Type Ref.
Pd(OAc)₂, DavePhos, PivOH, Cs₂CO₃ C6 Arylation mdpi.com
Pd(OAc)₂, LiCl (ligand-free) C3/C7 Arylation mdpi.com

Palladium-catalyzed arylation: Palladium catalysts have been successfully employed for the direct arylation of related heterocyclic systems. For example, the C6 position of N-methyl 7-azaindole (B17877) N-oxide has been regioselectively arylated using a palladium acetate (B1210297) catalyst with specific ligands and bases. mdpi.com Similarly, conditions can be tuned to achieve arylation at the C7 position of pyrazolo[1,5-a]pyrimidine. mdpi.com

Iridium-catalyzed borylation: For the analogous 2,1,3-benzothiadiazole (B189464) (BTD), iridium-catalyzed C-H borylation provides access to versatile 5-boryl or 4,6-diboryl intermediates. nih.gov This high regioselectivity for the C5 position is attributed to the inhibitory effect of the N3 lone pair. nih.gov These borylated derivatives can then undergo further functionalization. nih.gov

Nucleophilic Vinylic Substitution Reactions

While specific examples for this compound are not detailed in the provided context, the core principles of nucleophilic aromatic substitution are relevant. The electron-withdrawing nitro group would activate the aromatic ring towards nucleophilic attack, making substitution reactions a plausible pathway for functionalization.

Ring-Opening and Ring-Closure Transformations

The benzoselenadiazole ring system can undergo transformations that involve either the opening of the heterocyclic ring or the formation of new fused rings.

Reductive Ring Opening: The nitrated benzoselenadiazole ring can be opened reductively. For instance, treatment of nitro-5-fluoro-2,1,3-benzoselenadiazoles with hydriodic acid leads to the corresponding fluoronitro-o-phenylenediamines in good yields. rsc.org This process involves the cleavage of the selenium-nitrogen bonds.

Ring-Closing Reactions: Functionalized benzoselenadiazoles can be precursors for the synthesis of more complex fused heterocyclic systems. For example, intramolecular palladium-catalyzed C-H arylation has been used to construct fused thiadiazolocarbazoles from a 2,1,3-benzothiadiazole derivative, with complete regioselectivity. nih.gov Similar strategies could potentially be applied to this compound derivatives to build larger, conjugated systems. Furthermore, electrochemical methods have been shown to induce ring-closure in certain diarylethene-type molecular switches, a process that can be orthogonal to photochemical ring-opening. rsc.org

Reductive Ring Opening (Deselenation) Leading to o-Phenylenediamines and o-Nitrophenols

A cornerstone of the synthetic utility of 2,1,3-benzoselenadiazoles is their capacity to undergo reductive cleavage of the selenadiazole ring. This process, known as deselenation, provides a convenient route to ortho-substituted benzene (B151609) derivatives that can be difficult to access through other methods.

Specifically, the reductive treatment of nitrated 2,1,3-benzoselenadiazoles serves as an efficient method for preparing substituted o-phenylenediamines and o-nitrophenols. Research has shown that 5-substituted-4-nitro-2,1,3-benzoselenadiazoles can be effectively deselenated to yield the corresponding 4-substituted-3-nitro-1,2-benzenediamines. diva-portal.org In some cases, this reaction can also produce 3,4-diamino-2-nitrophenols, showcasing the diverse outcomes based on the specific substrate and reaction conditions. diva-portal.org This transformation highlights the role of the benzoselenadiazole moiety as a masked o-diamine, which can be revealed under appropriate reductive conditions. The nitro group typically remains intact during this process, allowing for the synthesis of valuable nitro-aromatic building blocks.

Table 1: Products from Reductive Deselenation of Nitrated 2,1,3-Benzoselenadiazole Analogues

Starting MaterialMajor Product(s)Reference
5-Substituted-4-nitro-2,1,3-benzoselenadiazole4-Substituted-3-nitro-1,2-benzenediamine diva-portal.org
Nitrated 2,1,3-benzoselenadiazole derivatives3,4-Diamino-2-nitrophenols diva-portal.org

Annulation Reactions for Fused Heterocycle Formation (e.g., Quinolones, Indoles)

The strategic use of nitrated benzoselenadiazoles extends to the construction of polycyclic heterocyclic systems through annulation reactions. The benzoselenadiazole core can be elaborated and then deselenated to unmask a reactive diamine functionality, which can participate in subsequent cyclization reactions.

A notable example is the synthesis of indole (B1671886) derivatives. The Batcho-Leimgruber indole synthesis, a powerful method for constructing the indole ring, has been successfully applied to 5-methyl-4-nitro-2,1,3-benzoselenadiazole. diva-portal.org The initial reaction builds the indole framework onto the benzoselenadiazole scaffold, forming a banglajol.infouni.luresearchgate.netselenadiazolo[3,4-g]indole. Subsequent reductive deselenation of this intermediate efficiently yields 6,7-diaminoindole, a highly functionalized product. diva-portal.org

Similarly, the benzoselenadiazole framework is a precursor to quinolone structures. While direct annulation on the 5-nitro derivative is less documented, the closely related 5-amino-2,1,3-benzoselenadiazole is a key starting material. It undergoes the Gould-Jacobs reaction to form angularly annulated selenadiazoloquinolones. This strategy involves building the quinolone ring first, followed by the potential for reductive deselenation to furnish substituted diaminoquinolines.

Table 2: Annulation Strategies Using Benzoselenadiazole Analogues

Reaction TypeBenzselenadiazole PrecursorFused Heterocycle IntermediateFinal Product after DeselenationReference
Batcho-Leimgruber5-Methyl-4-nitro-2,1,3-benzoselenadiazole banglajol.infouni.luresearchgate.netSelenadiazolo[3,4-g]indole6,7-Diaminoindole diva-portal.org

Complexation and Coordination Chemistry

The nitrogen atoms of the 2,1,3-benzoselenadiazole ring possess lone pairs of electrons, enabling them to function as ligands in coordination complexes with various metal centers. The electronic properties of the benzoselenadiazole ring, which can be tuned by substituents like the nitro group, influence the nature of these metal-ligand interactions.

Role of Benzoselenadiazole as N-Donor Ligands in Metal Complexes (e.g., Cu(I), Ag(I), Ru(II), Zn(II))

Despite the presence of a soft selenium atom, 2,1,3-benzoselenadiazole (BSeD) and its derivatives consistently behave as N-donor ligands when coordinating to metal ions. mdpi.com This coordination mode is observed across a range of metals.

Recent studies have demonstrated the synthesis of heteroleptic Cu(I) complexes where BSeD coordinates to the copper center through one of its nitrogen atoms. mdpi.com In the complex [Cu(BSeD)(PPh₃)₂(ClO₄)], the copper ion is bound to two phosphine (B1218219) ligands and one nitrogen atom from the BSeD ligand in a distorted tetrahedral geometry. mdpi.com Similar N-donor behavior has been reported for complexes with other metals, including:

Ag(I): BSeD has been used as an auxiliary ligand to construct two-dimensional silver(I) honeycomb networks. mdpi.com

Ru(II): Organometallic ruthenium complexes featuring selenodiazole ligands have been synthesized and studied for their photophysical properties. mdpi.com

Zn(II): The reaction of BSeD with zinc chloride yields the complex [ZnCl₂(C₆H₄N₂Se)₂], in which the zinc(II) center is tetra-coordinated to two chloride ions and two nitrogen atoms from two separate BSeD ligands, resulting in a distorted tetrahedral Cl₂N₂ donor set. nih.gov

The strong electron-withdrawing nature of the nitro group in this compound would be expected to decrease the basicity of the nitrogen atoms, potentially weakening the M-N bond but also influencing the electronic and photophysical properties of the resulting metal complexes.

Bridging Ligand Motifs in Polynuclear Metal Complexes

Beyond acting as a monodentate ligand, the 2,1,3-benzoselenadiazole unit can also function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This bridging capability arises from the presence of two distinct nitrogen atoms available for coordination.

A clear example is the formation of a binuclear Cu(I) complex, [Cu₂(μ₂-BSeD)(DPEphos)₂(ClO₄)₂], where a single BSeD molecule bridges two copper centers (μ₂-BSeD). mdpi.com In this arrangement, each nitrogen atom of the selenadiazole ring coordinates to a different copper ion. In the solid state of the zinc complex [ZnCl₂(C₆H₄N₂Se)₂], short intermolecular contacts are observed, leading to the formation of molecular chains where adjacent molecules are linked, suggesting a bridging role in the crystal packing. nih.gov This ability to form polynuclear structures is crucial for designing advanced materials with specific magnetic or electronic properties.

Charge-Transfer Complex Formation and Reactivity

Charge-transfer (CT) complexes are formed through the interaction of an electron donor molecule with an electron acceptor molecule. mdpi.com The formation of these complexes is often indicated by the appearance of a new, distinct color. Aromatic systems are frequently involved in CT complex formation, with their donor or acceptor properties being highly dependent on their substituents.

The 2,1,3-benzoselenadiazole ring system itself can act as an electron donor. For instance, 5,6-dimethyl-2,1,3-benzoselenadiazole (B3025547) forms solid charge-transfer complexes with known electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). banglajol.info In these cases, the benzoselenadiazole derivative donates electron density to the acceptor molecule.

Conversely, the introduction of a powerful electron-withdrawing group, such as the nitro group in this compound, dramatically alters its electronic character. Nitro-aromatic compounds like 1,3,5-trinitrobenzene (B165232) are classic electron acceptors and readily form CT complexes with a variety of electron donors. nih.gov Therefore, this compound is expected to function as a potent electron acceptor in the formation of charge-transfer complexes. The interaction would involve the transfer of electron density from the highest occupied molecular orbital (HOMO) of a donor molecule to the lowest unoccupied molecular orbital (LUMO) of the this compound acceptor. nih.gov The reactivity of such a complex would be dictated by this new electronic distribution, potentially leading to unique photochemical behavior or altered reaction pathways.

Advanced Materials Applications and Functional Derivatives of Nitrobenzoselenadiazoles

Applications in Organic Optoelectronics

The strong electron-accepting capability of the nitrobenzoselenadiazole moiety makes it a compelling component for materials used in organic electronic devices, where the efficient management of charge carriers is paramount.

While direct applications of 5-nitro-2,1,3-benzoselenadiazole itself in OLEDs are not extensively documented, the broader class of 2,1,3-benzothiadiazole (B189464) (BT) and other electron-deficient heterocyclic derivatives have been recognized as important acceptor units for photoluminescent compounds. researchgate.net These materials are instrumental in the molecular construction of organic light-emitting diodes. researchgate.net The principle relies on creating molecules with both electron-donating (hole-transporting) and electron-accepting (electron-transporting) parts to achieve balanced charge injection and transport, which is crucial for efficient recombination and light emission.

Electron-deficient units like benzimidazole (B57391) have been successfully incorporated into molecular designs to facilitate electron transport. nih.gov Similarly, the powerful electron-withdrawing nature of the benzoselenadiazole unit can be leveraged. researchgate.net By integrating this core into larger structures, multifunctional materials that act as both the emitter and a charge transporter can be designed, potentially simplifying OLED architecture and reducing manufacturing costs. nih.gov For instance, materials based on its sulfur-containing analogue, benzothiadiazole, have been used to create white OLEDs (WOLEDs) with high external quantum efficiencies (EQEs) of up to 23.0%, demonstrating the viability of this molecular design approach. researchgate.net

In the realm of organic solar cells, there has been a significant shift away from traditional fullerene-based acceptors due to their limited synthetic flexibility and poor absorption of sunlight. nsc.ru This has spurred the development of non-fullerene acceptors (NFAs), which offer tunable electronic and optical properties. mdpi.com The key to a high-performance NFA is its ability to be chemically modified to optimize energy levels, particularly the Lowest Unoccupied Molecular Orbital (LUMO), for efficient electron transfer from the donor material. nsc.ru

The this compound core is an exemplary electron-withdrawing unit for constructing NFAs. Heterocyclic derivatives featuring strong electron-withdrawing capabilities, such as the related benzothiadiazoles (BT), are highly effective in this role. mdpi.com The integration of such acceptor units into a larger conjugated system, often in an A2-D-A1-D-A2 configuration (where 'A' is an acceptor and 'D' is a donor), allows for precise control over the material's electronic properties. nih.gov This structural design facilitates the efficient transfer of charge upon photoexcitation. nih.gov The strong electron affinity of the benzoselenadiazole unit helps to establish the low-lying LUMO energy level required for effective electron acceptance from the polymer donor in a bulk-heterojunction (BHJ) device. nih.gov This tunability addresses the primary drawbacks of fullerenes, enabling the creation of NFAs that contribute to the device's photocurrent through enhanced light absorption and minimize energy loss during charge transfer. nsc.ru

The performance of organic optoelectronic devices is critically dependent on the dynamics of charge and energy transfer at the interfaces between different materials, typically between an electron donor and an electron acceptor. researchgate.net The inherent donor-acceptor character of molecules derived from this compound is central to modulating these processes.

The structure of NBSD derivatives is defined by an electron push-pull system, which facilitates intramolecular charge transfer (ICT) upon light absorption. nih.gov This property is fundamental to their function. In the context of OPVs, designing the donor and acceptor components to have well-matched HOMO and LUMO energy levels is crucial for efficient exciton (B1674681) dissociation (the splitting of a photogenerated electron-hole pair) at the interface. nih.gov The use of benzoselenadiazole-based acceptors allows for fine-tuning of these energy levels, which directly impacts the charge transfer process. nih.gov Electronic excitations from the HOMO to the LUMO orbital are influenced by the molecule's band gap, and creating a high concentration of electron density on the acceptor part (the NBSD core) facilitates this charge transfer. nih.gov By modifying the molecular structure, researchers can control the energy landscape at the material interface, thereby managing the flow of charge and energy to optimize device efficiency. researchgate.net

Design of Multifunctional Organic Fluorophores and Optical Probes

The selenium-containing NBSD core offers enhanced photophysical properties compared to its more common oxygen (NBD) and sulfur (NBT) analogues, including stronger absorption in the near-infrared range and a higher efficiency in generating reactive oxygen species (ROS). acs.org These advantages, combined with the tunability of its fluorescence, make it an excellent platform for creating advanced optical probes. acs.orgnih.gov

NBSD derivatives have been successfully developed as highly sensitive and selective fluorescent probes for a variety of biologically and environmentally important analytes. nih.gov The sensing mechanism often relies on a specific chemical reaction between the analyte and the NBSD probe that triggers a significant change in fluorescence, such as a "turn-on" response.

A notable application is the detection of biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione. Researchers have designed NBSD derivatives that undergo a Smiles rearrangement upon reaction with these biothiols. acs.org This structural change alters the electronic properties of the fluorophore, leading to a distinct change in the emission wavelength. For example, one derivative, NBSD-11, exhibits a yellow fluorescence at 560 nm in the presence of Hcy, but a red-shifted emission at 630 nm upon reacting with Cys, allowing for their differentiation. acs.org Other complex NBSD derivatives have been conjugated with amino acids and lipid-like tails, creating probes that show enhanced emission when incorporated into cellular membranes. nih.govacs.org

NBSD DerivativeTarget Analyte(s)Sensing MechanismObserved Fluorescence ChangeReference
NBSD-9, NBSD-10, NBSD-11Cysteine (Cys), Homocysteine (Hcy)Smiles RearrangementNBSD-11 with Hcy emits at 560 nm (yellow); with Cys emits at 630 nm (red). nih.gov, acs.org
NBSD-4, NBSD-5Lipid Membranes (Phosphatidylcholine)Fusion and Environmental Polarity ChangeSignificant emission intensity enhancement upon fusion with liposomes. nih.gov, acs.org

The photoluminescent properties of NBSD fluorophores can be readily tuned through strategic structural modifications, owing to their intrinsic electron push-pull architecture. acs.org The key is to alter the electron-donating or electron-withdrawing strength of the substituents attached to the benzoselenadiazole core.

One effective strategy involves modifying the functional group at the 4-position of the NBSD ring. For instance, a series of derivatives (NBSD-1 to NBSD-8) were synthesized with an amine functional group (-NH) acting as the electron donor. nih.gov More recently, a new series was created by incorporating phenol (B47542) moieties with varying electronic properties (simple, electron-rich, and electron-poor) at this position. nih.gov These changes directly influence the rate of reactions like the Smiles rearrangement used in sensing, which depends on the electron density of the aromatic system. acs.org Another advanced strategy involves creating "caged" NBSD probes. NBSD-42, for example, was designed to be cell-impermeable and to control the production of singlet oxygen. It contains a protecting group that can be removed by a specific trigger, uncaging the fluorophore and activating its function. nih.gov This level of control is achieved by attaching moieties that modulate solubility and reactivity, demonstrating a sophisticated approach to tuning the material's photophysical and chemical properties. nih.gov

Derivative ClassStructural Modification StrategyEffect on PropertiesExample ApplicationReference
Phenol-based NBSD (NBSD-9, -10, -11)Incorporation of phenol moieties with different electronic densities at the R site.Modulates the rate of S-N Smiles rearrangement and shifts emission wavelength.Selective sensing of different biothiols based on reaction rate. nih.gov, acs.org
Amphiphilic NBSD (NBSD-4, -5)Conjugation with a hydrophilic amino acid analog and a hydrophobic alkylamine chain.Creates probes that anchor in lipid membranes, altering fluorescence in specific environments.Imaging of liposomes and cellular membranes. nih.gov, acs.org
Caged NBSD (NBSD-42)Introduction of a cell-impermeable protecting group responsive to a bio-orthogonal trigger.Allows for controlled activation of the fluorophore and its photosensitizing properties.Triggered singlet oxygen production. nih.gov

Photosensitizer Scaffolds for Light-Matter Interactions

The 2,1,3-benzoselenadiazole (B1677776) framework, particularly when functionalized with a nitro group, presents a compelling scaffold for the development of photosensitizers. These molecules are crucial in applications that rely on light-matter interactions, such as photodynamic therapy (PDT) and optical imaging. The core structure's strong electron-withdrawing nature, enhanced by the nitro group, facilitates the generation of singlet oxygen and other reactive oxygen species (ROS) upon irradiation with visible light, a key mechanism in PDT for the ablation of metabolically active cells like cancer cells.

Derivatives of nitrobenzoselenadiazole can be tailored to absorb light at specific wavelengths, enabling their use in various optical imaging modalities beyond standard fluorescence. For instance, their conjugation to metal surfaces makes them detectable via Surface-Enhanced Raman Scattering (SERS). The versatility of this scaffold allows for its conjugation with a wide range of biomolecules, including metabolites, antibodies, peptides, and nanoparticles. This targeting capability ensures that the photosensitizing action is localized to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects. google.com

The photophysical properties of benzoselenadiazole derivatives are heavily influenced by their molecular structure and environment. For example, the substitution pattern on the benzoselenadiazole ring can significantly alter the molecule's absorption and fluorescence spectra. researchgate.net Studies on related benzothiadiazole structures, which share electronic characteristics with their selenazole counterparts, have shown that these molecules exhibit absorption bands in the visible light range (400-550 nm). researchgate.net The excited-state dynamics, including processes like internal charge transfer, are critical to their function as photosensitizers and are influenced by factors such as solvent polarity. This tunability is a key advantage in designing photosensitizers for specific biological environments. rsc.org

Supramolecular Chemistry and Solid-State Architectures

Formation of Cocrystals and Hydrogen-Bonded Networks

Hydrogen bonding is a predominant force in directing the assembly of molecular crystals. mdpi.com While direct studies on cocrystals of this compound are not extensively detailed in the provided results, the behavior of analogous structures provides significant insight. For example, 5-nitrouracil, another nitro-substituted heterocycle, demonstrates a high propensity for forming intricate hydrogen-bonded networks in its cocrystals. beilstein-journals.org It forms layered structures and molecular tapes through various hydrogen bonding patterns, such as N-H···O and C-H···O interactions, with different partner molecules. beilstein-journals.org This capacity for forming predictable and robust hydrogen-bonded synthons is a shared trait among such functionalized heterocycles. The presence of the nitro group and the nitrogen atoms within the selenadiazole ring of this compound provides ample sites for acting as both hydrogen bond donors and acceptors, facilitating the formation of complex, multi-dimensional networks when co-crystallized with suitable partner molecules.

Chalcogen Bonding and π-π Stacking Interactions in Molecular Aggregates

Beyond hydrogen bonds, chalcogen bonding and π-π stacking are critical interactions that define the crystal packing of benzoselenadiazoles. mdpi.com The selenium atom in the 2,1,3-benzoselenadiazole ring is a key participant in chalcogen bonding, a directional non-covalent interaction between an electrophilic region on the selenium and a nucleophile, such as a nitrogen atom.

In the solid state, 2,1,3-benzoselenadiazole derivatives frequently form dimeric homosynthons through a pair of Se···N chalcogen bonds, creating a characteristic [Se–N]2 cyclic supramolecular synthon. mdpi.com These interactions are highly directional and contribute significantly to the stability of the crystal lattice. mdpi.com For instance, in a cocrystal of 2,1,3-benzoselenadiazole and 4-nitrophenol, the structure is built from these [Se–N]2 synthons, which are further linked by O–H···N hydrogen bonds and N–Se···O chalcogen bonds to form one-dimensional ribbons. mdpi.com

Below is a table summarizing the key non-covalent interactions and their geometric parameters observed in related benzoselenadiazole structures.

Interaction TypeParticipating AtomsTypical Distance (Å)Role in ArchitectureReference
Chalcogen BondSe···N2.80 - 3.26Forms dimeric synthons, directional control mdpi.com
Hydrogen BondO–H···N-Connects synthons into ribbons/chains mdpi.com
π-π StackingAromatic Ring ↔ Aromatic Ring3.74 - 3.93Stabilizes layers and networks mdpi.comresearchgate.net

Role as Versatile Synthetic Intermediates for Complex Heterocyclic Architectures

The 2,1,3-benzoselenadiazole ring system, including its nitro-substituted derivatives, serves as a valuable building block in organic synthesis for the construction of more complex heterocyclic structures. The electron-deficient nature of the ring, particularly when a nitro group is present, makes it susceptible to certain chemical transformations and a key component in building larger, functional molecules.

The synthesis of the parent 2,1,3-benzoselenadiazole is typically achieved through the condensation of an ortho-phenylenediamine with selenium dioxide (SeO2). mdpi.comyoutube.com Functionalized derivatives can be prepared from correspondingly substituted phenylenediamines. Once formed, the benzoselenadiazole core can undergo further reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are frequently used to introduce aryl, pyrrolyl, or thienyl substituents at specific positions on the benzene (B151609) portion of the molecule. nih.gov This is a powerful method for creating donor-acceptor (D-A) dyes and polymers for optoelectronic applications. mdpi.com

The chemical reactivity of the selenadiazole ring itself also allows for its use as a precursor. For instance, the application of the Gould-Jacobs reaction to 4-amino-2,1,3-benzoselenadiazole demonstrates how the core can be elaborated to build fused heterocyclic systems. google.com The inherent reactivity and electronic properties of this compound make it a strategic intermediate for accessing novel, complex heterocyclic compounds with tailored electronic and photophysical properties. nih.gov

Future Research Directions and Emerging Frontiers in 5 Nitro 2,1,3 Benzoselenadiazole Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Regioselectivity

A primary frontier in NBSD chemistry is the development of synthetic methodologies that offer greater control over molecular structure and purity. Future research is focused on enhancing reaction efficiency and, crucially, achieving high regioselectivity. The regiochemistry of intramolecular cyclization reactions involving related nitroaryl selenadiazoles has been shown to be highly dependent on reaction conditions. nih.gov For instance, studies on the transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles demonstrate that the choice of pathway can be directed by the presence or absence of an oxidant, leading to different structural isomers. nih.gov In the presence of an oxidant, an oxidative nucleophilic substitution of hydrogen (SNArH) pathway is favored. nih.gov Conversely, in the absence of an oxidant, the reaction proceeds through a nucleophilic aromatic substitution of a halogen (SNArCl) pathway. nih.gov This level of control is a key goal for the synthesis of complex NBSD derivatives. Furthermore, sophisticated strategies such as "chemical caging" are being explored to reversibly restrict essential functional groups, allowing for controlled activation and reducing off-target effects. nih.gov

Reaction Condition Intermediate Pathway Cyclization Type Outcome
Presence of OxidantRapid formation of σH-adduct followed by oxidative aromatization5-exo-trigOxidative Nucleophilic Substitution of Hydrogen (SNArH)
Absence of OxidantIntermediate formation of σCl-adduct5-exo-trigNucleophilic Aromatic Substitution of Halogen (SNArCl)
Table 1: This interactive table summarizes the condition-dependent regioselective synthesis of benzo[b]selenophenes from a related selenadiazole precursor, highlighting pathways that are being explored for controlled synthesis. nih.gov

Exploration of Advanced Spectroscopic Techniques for Dynamic Process Monitoring

While standard spectroscopic techniques such as IR and NMR spectroscopy are fundamental for structural characterization, the future lies in applying advanced methods to monitor the dynamic behavior of NBSD systems. ut.ac.ir The photophysical properties, particularly the absorption and emission wavelengths, are critical parameters that define the functionality of NBSD derivatives. nih.gov The initial development of an aminopropyl-substituted NBSD showed a significant red-shift in both excitation and emission compared to its NBD analog, a key finding established through fluorescence spectroscopy. nih.gov Beyond optical methods, advanced mass spectrometry techniques are emerging as powerful tools. The prediction of collision cross-section (CCS) values for different adducts of 5-nitro-2,1,3-benzoselenadiazole provides a more detailed analytical profile, aiding in the identification and structural elucidation of new, complex derivatives in various environments. uni.lu

Compound Excitation Max (nm) Emission Max (nm) Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) Quantum Yield (Φ)
NBD Analog486542Not specifiedNot specified
First-Gen NBSD Analog51060616,3000.2
Table 2: This interactive table compares the core photophysical properties of a first-generation this compound (NBSD) derivative with its nitrobenzoxadiazole (NBD) counterpart, illustrating the enhancements achieved through selenium substitution. nih.gov

High-Throughput Computational Screening for Optimized Functional Materials and Properties

To accelerate the discovery of NBSD derivatives with tailored functionalities, high-throughput computational screening is becoming an indispensable tool. This approach allows researchers to predict the properties and potential activities of a vast number of virtual compounds before committing to their synthesis. Docking studies on related 5-nitro benzimidazole (B57391) derivatives serve as a powerful template for this strategy. In such studies, novel molecules are designed and then computationally docked into a specific biological target, such as a receptor model. The resulting docking scores help to prioritize candidates with the highest predicted affinity for synthesis and subsequent experimental evaluation. This methodology, which has been applied to various nitro-containing heterocyclic systems, significantly streamlines the development process for new functional materials. researchgate.net

Integration of Nitrobenzoselenadiazoles into Hybrid Organic-Inorganic Systems

A particularly exciting frontier is the incorporation of NBSD-like chromophores into hybrid organic-inorganic materials. This strategy aims to create novel composites that leverage the properties of both components to achieve unique photophysical behaviors. Research on related systems has demonstrated that combining cationic diimine ligands with metal halides can produce zero-dimensional hybrid complexes with tunable luminescence. nih.gov For example, when a specific phosphonium-decorated chromophore was complexed with zinc(II) and cadmium(II) bromides, the resulting materials exhibited strong intraligand fluorescence. nih.gov In a groundbreaking finding, the use of lead(II) bromide with the same organic ligand resulted in a zwitterionic complex that displayed rare room-temperature phosphorescence, a phenomenon attributed to the heavy-atom effect of lead enhancing spin-orbit coupling. nih.gov This work opens a pathway for designing NBSD-based hybrid materials where the choice of the inorganic component could precisely control the emissive properties, switching between fluorescence and phosphorescence. nih.gov

Synergistic Effects in Multi-Component Systems for Enhanced Photophysical Performance

The inherent push-pull electronic structure of the NBSD core makes it exceptionally suitable for achieving enhanced photophysical performance through synergistic effects in multi-component systems. nih.gov The properties of NBSD can be finely tuned by modifying the electron-donating 'R' moiety attached to the benzoselenadiazole backbone. nih.gov This principle was clearly demonstrated in the development of the first-generation NBSD, where the introduction of an aminopropyl group resulted in significantly red-shifted absorption and emission spectra compared to the corresponding NBD analog. nih.gov Future research will focus on more complex synergistic systems, where the NBSD core is strategically combined with other functional units to optimize performance for specific applications, such as improving tissue penetration for bioimaging or enhancing efficiency in photosensitizers. nih.gov

Q & A

Q. What synthetic routes are commonly employed for 5-nitro-2,1,3-benzoselenadiazole, and how can purity be optimized?

The synthesis of this compound derivatives often involves condensation reactions. For example, the Batcho-Leimgruber indole synthesis has been applied to 4-methyl-5-nitro-2,1,3-benzoselenadiazole to prepare selenadiazoloindoles . To optimize purity:

  • Use absolute ethanol and glacial acetic acid as reaction media to minimize side reactions.
  • Reflux conditions (4+ hours) ensure complete reaction, followed by solvent evaporation under reduced pressure and filtration of the solid product .
  • Characterization via 77Se^{77}\text{Se}-NMR is critical for confirming structural integrity and purity, as demonstrated in studies on selenadiazole derivatives .

Q. How can spectroscopic methods (e.g., ESR, UV-Vis) characterize the electronic structure of this compound?

Electron Spin Resonance (ESR) and UV-Vis spectroscopy are key for studying radical anions and electronic transitions. For the perfluoro-2,1,3-benzoselenadiazole radical anion:

  • ESR spectra reveal hyperfine splitting patterns, indicating delocalized π-electron systems.
  • UV-Vis absorption bands correlate with calculated SCF-MO (Self-Consistent Field Molecular Orbital) transitions, validating a π-orbital model .
  • Comparative studies with benzothiadiazole analogs highlight selenium’s role in modulating electronic properties .

Q. What analytical methods are suitable for quantifying selenium in this compound-containing samples?

Two validated methods include:

Wet ashing : Decompose organic matrices using HNO3_3, HClO4_4, and H2_2SO4_4, followed by H2_2O2_2 treatment.

Fusion digestion : Use MgNO3_3 for high-fat samples.
Both methods involve extracting selenium chelates (e.g., this compound) into organic solvents (e.g., toluene) for quantification via atomic absorption spectroscopy .

Advanced Research Questions

Q. How do computational methods (e.g., Hirshfeld analysis, DFT) explain the stability and intermolecular interactions of this compound derivatives?

Hirshfeld surface analysis of nitro-substituted selenadiazoles identifies stabilizing interactions:

  • O⋯H (49.4%) and N⋯H (7.6%) interactions dominate, reducing lattice strain.
  • Destabilizing N⋯N (7.9%) and O⋯O (7.7%) interactions are minimized via crystal packing optimization .
  • DFT studies on tautomeric equilibria in aqueous solutions reveal solvent effects on nitro-group orientation and hydrogen bonding .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound under non-isothermal conditions?

Non-isothermal kinetic studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) show:

  • Decomposition occurs via C-NO2_2 bond cleavage , with activation energies calculated via the Kissinger method.
  • Pressure-dependent studies (e.g., under compression) reveal altered absorption spectra due to intermolecular N⋯O interactions .
  • Theoretical simulations (e.g., B3LYP functional) predict decomposition intermediates, validated by photoionization mass spectrometry .

Q. How can researchers troubleshoot failed synthesis attempts of selenadiazoloindole derivatives from this compound precursors?

Failed reactions (e.g., with 5-methyl-6-nitro-2,1,3-benzoselenadiazole) may arise from:

  • Steric hindrance : Methyl groups at specific positions disrupt indole cyclization.
  • Electronic effects : Nitro-group orientation alters reactivity; 77Se^{77}\text{Se}-NMR can diagnose electronic mismatches .
  • Alternative routes : Bromination of precursors (e.g., 1,2,5-selenadiazolo[3,4-g]indole) improves regioselectivity .

Q. What experimental strategies address contradictions in reported spectroscopic data for this compound radicals?

Discrepancies in ESR/UV-Vis data can be resolved by:

  • Solvent standardization : Polar solvents (e.g., DMSO) stabilize radical anions, reducing signal broadening.
  • Temperature control : Low-temperature ESR (77 K) enhances resolution of hyperfine splitting.
  • Cross-validation : Compare experimental spectra with SCF-MO calculations for benzoselenadiazole and its thiadiazole/oxadiazole analogs .

Methodological Tables

Table 1. Key Synthetic and Analytical Parameters for this compound Derivatives

ParameterMethod/ValueReference
Optimal reflux time4–6 hours in ethanol/acetic acid
77Se^{77}\text{Se}-NMR shift450–550 ppm (selenadiazoloindoles)
ESR hyperfine couplingaSe=1215Ga_{\text{Se}} = 12–15 \, \text{G}
Decomposition EaE_a150–180 kJ/mol (C-NO2_2 cleavage)

Table 2. Comparison of Selenium Quantification Methods

MethodRecovery (%)Precision (RSD%)Limitations
Wet ashing92–95<5%Unsuitable for high-fat matrices
Fusion digestion88–90<7%Longer processing time
Adapted from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.